molecular formula C6H4Cl2N2O2 B1218486 2,4-Dichloro-6-nitroaniline CAS No. 2683-43-4

2,4-Dichloro-6-nitroaniline

Cat. No. B1218486
CAS RN: 2683-43-4
M. Wt: 207.01 g/mol
InChI Key: IZEZAMILKKYOPW-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-nitroaniline (DCNA) is an organic compound primarily used in scientific research as a catalyst. It is an aromatic nitro compound with a variety of applications in different fields, such as organic synthesis, electrochemistry, and biochemistry. DCNA is a pale yellow crystalline solid with a melting point of 68–69°C, a boiling point of 215°C, and a density of 1.5 g/cm3. It is soluble in ethanol, ethyl acetate, and chloroform.

Scientific Research Applications

Analysis in Food and Environmental Samples

2,4-Dichloro-6-nitroaniline has been a subject of study in the analysis of food and environmental samples. Cheng and Kilgore (1966) developed a method using electron-capture gas chromatography to detect 2,6-dichloro-4-nitroaniline residues in fruits, highlighting its relevance in food safety and environmental monitoring (Cheng & Kilgore, 1966). Additionally, Oliveira et al. (2009) investigated the contribution of dicloran (a compound related to this compound) to the mutagenic activity in water samples from the Cristais River in Brazil, emphasizing its environmental impact (de Oliveira et al., 2009).

Molecular and Crystal Structure Analysis

The molecular and crystal structure of this compound has been extensively studied. Hughes and Trotter (1971) determined the crystal structure of 2,6-dichloro-4-nitroaniline, providing insights into its chemical properties and interactions (Hughes & Trotter, 1971).

Development of Detection Technologies

Research has been conducted on developing technologies for detecting this compound. Zhang et al. (2023) fabricated luminescent metal-organic frameworks for the detection of dicloran in environmental samples, demonstrating the application of advanced materials in chemical sensing (Zhang et al., 2023).

Thermochemical Studies

The thermochemical properties of this compound have been studied to understand its stability and reactivity. Silva et al. (2009) conducted an experimental thermochemical study of dichloro-nitroanilines, which are chemically related to this compound, providing important data on their enthalpies of formation and sublimation (Silva et al., 2009).

Biodegradation Studies

Khan et al. (2013) explored the biodegradation of 2-chloro-4-nitroaniline, a compound structurally related to this compound, by Rhodococcus sp., offering insights into the environmental fate and potential bioremediation strategies for such compounds (Khan et al., 2013).

Safety and Hazards

2,4-Dichloro-6-nitroaniline is considered hazardous . It may cause damage to organs through prolonged or repeated exposure . It is toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment when handling this compound .

Future Directions

Future research could focus on the development of more efficient and recyclable detection methods for 2,4-Dichloro-6-nitroaniline . For example, a high-nuclear Cd (ii)–Sm (iii) nanocluster has been used for rapid and reliable triple-emissive detection of 2,6-dichloro-4-nitroaniline .

Biochemical Analysis

Biochemical Properties

2,4-Dichloro-6-nitroaniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with transition metals, forming complexes that contribute to its catalytic activity . These complexes are believed to enhance the reactivity of the compound, making it a valuable catalyst in organic synthesis and electrochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to cause changes in the expression of specific genes, leading to alterations in cellular metabolism and function . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The formation of complexes with transition metals is a key aspect of its molecular mechanism, enhancing its catalytic activity and enabling it to facilitate various biochemical reactions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade, leading to changes in its effectiveness and impact on cellular function. Long-term studies have shown that the compound can have lasting effects on cellular function, with potential implications for its use in various applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there are threshold effects, with significant changes in cellular function and behavior observed at higher doses . It is important to carefully control the dosage to avoid potential toxicity and adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and function, with potential implications for its use in biochemical applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function. Understanding the transport and distribution of the compound is crucial for optimizing its use in various applications .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can influence its effectiveness and impact on cellular function, with potential implications for its use in biochemical applications .

properties

IUPAC Name

2,4-dichloro-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2N2O2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEZAMILKKYOPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4041361
Record name 2,4-Dichloro-6-nitroaniline
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Molecular Weight

207.01 g/mol
Source PubChem
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CAS RN

2683-43-4
Record name 2,4-Dichloro-6-nitroaniline
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Record name 2,4-Dichloro-6-nitrophenylamine
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Record name 2683-43-4
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Record name 2,4-Dichloro-6-nitroaniline
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Record name 2,4-dichloro-6-nitroaniline
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Record name 2,4-DICHLORO-6-NITROANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 2,4-Dichloro-6-nitroaniline used in studies related to acidity functions like the Hammett acidity function (H0)?

A: this compound serves as a useful indicator for determining acidity in strongly acidic solutions. [, ] Its protonation behavior is sensitive to the concentration of acid present, allowing researchers to quantify acidity levels beyond the range of traditional pH measurements. This is particularly valuable when studying reactions in highly acidic media like concentrated sulfuric acid solutions, as seen in the studies on the dehydration of 1,2-diphenylethanol. [] The change in this compound's UV-Vis absorbance spectrum upon protonation provides a measurable way to track changes in acidity.

Q2: How does the solvent system affect the acidity measurements using this compound?

A: Research has shown that the choice of solvent system can significantly influence the acidity measurements derived from this compound protonation. [, ] For instance, in the study on the dehydration of 1,2-diphenylethanol, researchers utilized a mixed solvent system of ethanol and aqueous sulfuric acid due to the low solubility of trans-stilbene (the reaction product) in purely aqueous sulfuric acid. [] They found that the addition of 5% ethanol to the aqueous sulfuric acid solution led to a slightly lower acidity compared to pure aqueous sulfuric acid at lower sulfuric acid concentrations, while at higher concentrations, the alcoholic solution became more acidic. [] This highlights the importance of carefully considering solvent effects when using this compound as an indicator for acidity measurements.

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